

Quinocycline B mass spectrometry fragmentation pattern

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Compound Focus: Quinocycline B

CAS No.: 37231-76-8

Cat. No.: S13950883

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Molecular Identity of Quinocycline B

The table below summarizes the key identifying information for **Quinocycline B** [1].

Attribute	Description
Molecular Formula	$C_{33}H_{32}N_2O_{10}$ [1]
IUPAC Name	(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]jicosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione [1]
Exact Mass	616.20625 Da ($[M]^-$) [1]
Predicted CCS	251.8 \AA^2 ($[M]^-$), 241.7 \AA^2 ($[M+H]^+$) [1]

Predicted MS/MS Fragmentation & Adducts

While a full fragmentation pattern is not available, the following table lists predicted precursor ions and their properties, which are crucial for method development [1].

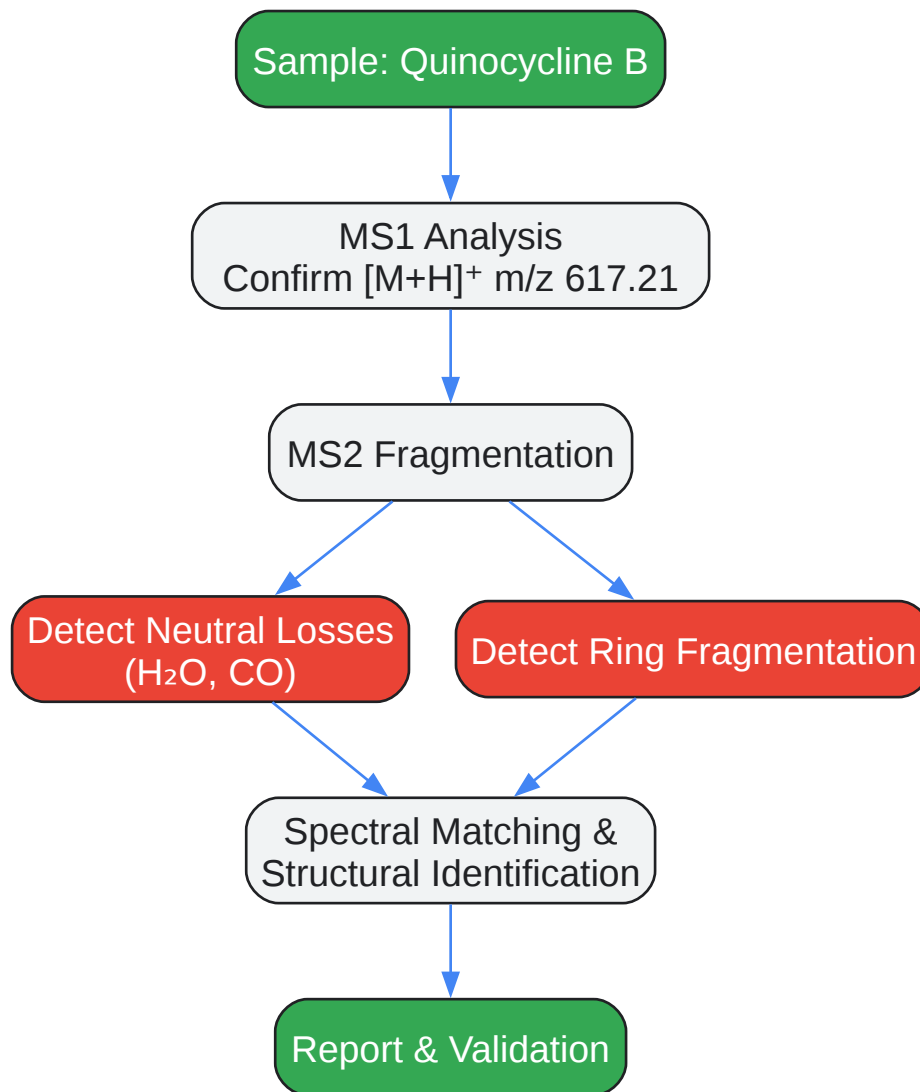
Precursor Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	617.21298	241.7
[M+Na] ⁺	639.19492	246.9
[M-H] ⁻	615.19842	238.9
[M+NH ₄] ⁺	634.23952	243.7
[M+H-H ₂ O] ⁺	599.20296	231.5

General Fragmentation Pathways of Related Compounds

Studies on quinolone antibiotics, which share structural features with **Quinocycline B**, reveal common fragmentation pathways that can inform your analysis [2]:

- **Common Neutral Losses:** Under soft ionization conditions (ESI+), characteristic ions are often observed from the loss of small, neutral molecules. Look for **[M+H-H₂O]⁺**, **[M+H-CO]⁺**, and **[M+H-H₂O-CO]⁺**.
- **Ring Structure Fragmentation:** Piperazine ring structures, if present, can undergo breakage and rearrangement, leading to the loss of neutral molecules like C₂H₅N, C₃H₇N, or C₄H₈N [2].
- **Radical Loss:** Compounds with a cyclopropyl substituent can exhibit characteristic fragments from the loss of a cyclopropyl radical (·C₃H₅) [2].

The following diagram illustrates a generalized workflow for a mass spectrometry-based identification process, incorporating the points above.



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Mass Spectrometry Identification Workflow

Detailed Experimental Protocol

This protocol is adapted from methodologies used for quinolone antibiotics and can serve as a template for analyzing **Quinocycline B** [2].

Instrumentation and Preparation

- **Mass Spectrometer:** Triple quadrupole linear ion trap mass spectrometer equipped with an **Electrospray Ionization (ESI) source**.
- **Standard Solution:** Prepare a standard stock solution of **Quinocycline B** in acetonitrile at a concentration of 100 ng/mL. Store at -18°C in a light-proof environment [2].

Instrument Parameters (Positive Ion Mode)

Configure your instrument as follows, using the parameters in the table below [2]:

Parameter	Setting
Ion Source Voltage	5500 V
Source Temperature	500 °C
Curtain Gas (CUR)	30 psi
Nebulizing Gas (GS1)	50 psi
Heater Gas (GS2)	60 psi
Collision Gas (CAD)	High
Collision Energy (CE)	25 eV ± 10 eV

Data Acquisition and Analysis

- **Primary MS Scan:** Perform a full scan in the range of m/z 100-650 to identify the protonated molecular ion $[M+H]^+$ and other major adducts [2].
- **Secondary MS/MS Scan:** Select the precursor ion of interest (e.g., m/z 617.21 for $[M+H]^+$) for fragmentation. Analyze the resulting fragment ion spectrum to identify key neutral losses and structure-specific fragments [2].

Application Notes for Researchers

- **Start with Predicted Data:** The provided m/z values and CCS predictions are an excellent starting point for developing a targeted MS method [1].
- **Confirm Structural Hypotheses:** Use the general fragmentation rules from quinolone research as a guide to interpret the complex MS/MS spectrum of **Quinocycline B** and confirm the presence of specific moieties [2].
- **Leverage Open-Source Tools:** For complex data, consider using open-source Python-based algorithms (e.g., those built with NumPy and Pandas) for advanced feature detection and spectral simplification, which can be particularly useful for deconvoluting overlapping isotopic patterns [3].

Reference Information

- **CID 216205 (PubChem):** The primary source for structural and predicted physicochemical data for **Quinocycline B** [1].
- **PMC12056929:** Provides the foundational methodology and fragmentation logic for quinolone antibiotics, which can be analogously applied [2].

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References

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